

Characterization of Fmoc-L-thyroxine by ^1H NMR: A Comparative Guide

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Compound of Interest

Compound Name: *Fmoc-L-thyroxine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ^1H NMR characteristics of **Fmoc-L-thyroxine** against its constituent components, L-thyroxine and a standard Fmoc-protected amino acid. The data presented is essential for researchers utilizing **Fmoc-L-thyroxine** in solid-phase peptide synthesis (SPPS) and other applications, enabling accurate identification and quality assessment.

Comparative ^1H NMR Data

The following table summarizes the expected ^1H NMR chemical shifts for **Fmoc-L-thyroxine**, based on the experimental data of L-thyroxine and a representative Fmoc-amino acid. The attachment of the Fmoc group to the amine of L-thyroxine is expected to induce downfield shifts in the adjacent protons ($\alpha\text{-CH}$ and $\beta\text{-CH}_2$) due to the electron-withdrawing nature of the fluorenylmethoxycarbonyl group.

| Proton Assignment | L-Thyroxine (DMSO-d6) | Fmoc-Glycine (CDCl3) | Predicted Fmoc-L-thyroxine (DMSO-d6) |
|--------------------------------------|----------------------------|----------------------|--------------------------------------|
| Aromatic (Thyroxine) | 7.83 (s, 2H) | - | ~7.85 (s, 2H) |
| 7.14 (s, 2H) | - | ~7.15 (s, 2H) | |
| Aromatic (Fmoc) | - | 7.77 (d, 2H) | ~7.80 (d, 2H) |
| - | 7.59 (d, 2H) | ~7.60 (d, 2H) | |
| - | 7.40 (t, 2H) | ~7.42 (t, 2H) | |
| - | 7.31 (t, 2H) | ~7.33 (t, 2H) | |
| α -CH (Thyroxine) | 3.48 (m, 1H) | - | ~4.2-4.5 (m, 1H) |
| β -CH ₂ (Thyroxine) | 3.14 (m, 1H), 2.83 (m, 1H) | - | ~3.2-3.5 (m, 2H) |
| CH (Fmoc) | - | 4.22 (t, 1H) | ~4.25 (t, 1H) |
| CH ₂ (Fmoc) | - | 4.38 (d, 2H) | ~4.40 (d, 2H) |

Note: The predicted chemical shifts for **Fmoc-L-thyroxine** are estimations and may vary based on solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy of Fmoc-L-thyroxine

This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of **Fmoc-L-thyroxine**.

1. Sample Preparation:

- Dissolve 5-10 mg of **Fmoc-L-thyroxine** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the sample until the solid is completely dissolved.

- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: DMSO-d6 is recommended due to the good solubility of both protected and unprotected thyroxine.
- Temperature: 298 K (25 °C).
- Experiment: A standard 1D proton experiment.
- Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-2 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: 0-12 ppm.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.
- Integrate all peaks.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of **Fmoc-L-thyroxine**.

Visualizations

Chemical Structure of Fmoc-L-thyroxine

Caption: Structure of **Fmoc-L-thyroxine**.

Workflow for ¹H NMR Characterization

Caption: ¹H NMR Characterization Workflow.

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